molecular formula C5H3ClLiNO2S B15060613 Lithium(1+) ion 4-chloropyridine-2-sulfinate

Lithium(1+) ion 4-chloropyridine-2-sulfinate

Cat. No.: B15060613
M. Wt: 183.6 g/mol
InChI Key: CRLMVRZELBOMLC-UHFFFAOYSA-M
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Description

Lithium(1+) ion 4-chloropyridine-2-sulfinate is a chemical compound with the molecular formula C5H4ClNO2SLi It is a lithium salt of 4-chloropyridine-2-sulfinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium(1+) ion 4-chloropyridine-2-sulfinate typically involves the reaction of 4-chloropyridine-2-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The general reaction can be represented as follows:

4-chloropyridine-2-sulfinic acid+LiOHLithium(1+) ion 4-chloropyridine-2-sulfinate+H2O\text{4-chloropyridine-2-sulfinic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 4-chloropyridine-2-sulfinic acid+LiOH→Lithium(1+) ion 4-chloropyridine-2-sulfinate+H2​O

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 4-chloropyridine-2-sulfinate can undergo various chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to a sulfonate group.

    Reduction: The chloropyridine ring can be reduced under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide are often employed.

Major Products Formed

    Oxidation: 4-chloropyridine-2-sulfonate

    Reduction: 4-chloropyridine-2-sulfinate derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Lithium(1+) ion 4-chloropyridine-2-sulfinate has several scientific research applications:

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although more research is needed.

    Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of lithium(1+) ion 4-chloropyridine-2-sulfinate involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in substitution reactions. The lithium ion can also interact with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion 2-chloropyridine-4-sulfinate
  • Lithium(1+) ion 3-chloropyridine-2-sulfinate

Comparison

Lithium(1+) ion 4-chloropyridine-2-sulfinate is unique due to the position of the chlorine and sulfinate groups on the pyridine ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C5H3ClLiNO2S

Molecular Weight

183.6 g/mol

IUPAC Name

lithium;4-chloropyridine-2-sulfinate

InChI

InChI=1S/C5H4ClNO2S.Li/c6-4-1-2-7-5(3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1

InChI Key

CRLMVRZELBOMLC-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CN=C(C=C1Cl)S(=O)[O-]

Origin of Product

United States

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